molecular formula C10H19NO B108482 1-Butylazepan-2-one CAS No. 19090-89-2

1-Butylazepan-2-one

Cat. No.: B108482
CAS No.: 19090-89-2
M. Wt: 169.26 g/mol
InChI Key: VGZOTUWVGXUNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butylazepan-2-one is a heterocyclic organic compound with the molecular formula C₁₀H₁₉NO It belongs to the class of azepanones, which are seven-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylazepan-2-one can be synthesized through several methods. One common approach involves the ring-expansion reaction of a substituted cyclohexanone. For example, a chiral 1,3-azidopropanol derivative can be reacted with a substituted cyclohexanone using boron trifluoride diethyl etherate as a Lewis acid promoter. The resulting intermediate is then converted into the desired lactam through a series of steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar ring-expansion reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Butylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the lactam to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

1-Butylazepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butylazepan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butylazepan-2-one: Another azepanone with a tert-butyl group instead of a butyl group.

    1-Phenylazepan-2-one: Contains a phenyl group instead of a butyl group.

Uniqueness

1-Butylazepan-2-one is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to other azepanones. This uniqueness makes it a valuable compound for specific applications where the butyl group provides distinct advantages.

Properties

IUPAC Name

1-butylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-8-11-9-6-4-5-7-10(11)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZOTUWVGXUNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433706
Record name 2H-Azepin-2-one, 1-butylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19090-89-2
Record name 2H-Azepin-2-one, 1-butylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

113.2 g of fresh caprolactam (1.0 mol) is dissolved in 250 g of crude distillate containing 3.4% of caprolactam (8.5 g of caprolactam prepared as in a), and the resulting mixture is heated to 150° C. 202 g of a 30.16 wt. % strength sodium methoxide-methanol solution (1.13 mol) is metered in at 140° C. over a period of one hour while distilling methanol. All the methanol is distilled by briefly applying vacuum. 104.5 g of n-butyl chloride (1.13 mol) is then metered in at 140° C. over a period of one hour. After allowing the mixture to continue reacting for 4 hours, the reaction mixture is subjected to an initial cooling, and all the NBC is distilled from the sodium chloride in vacuo; boiling point of NBC: 90° C./0.5 mbar. Weight: 406 g. GC Purity: 96.3% of NBC, 2.7% of caprolactam. Yield: 83.0% of theory or 91.2% if caprolactam is recycled. NBC can be redistilled through a column to give a product having a purity of about 99%.
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
1.13 mol
Type
reactant
Reaction Step Three
Quantity
104.5 g
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylazepan-2-one
Reactant of Route 2
Reactant of Route 2
1-Butylazepan-2-one
Reactant of Route 3
Reactant of Route 3
1-Butylazepan-2-one
Reactant of Route 4
Reactant of Route 4
1-Butylazepan-2-one
Reactant of Route 5
Reactant of Route 5
1-Butylazepan-2-one
Reactant of Route 6
Reactant of Route 6
1-Butylazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.